molecular formula C10H8BrNO2 B2492515 4-bromo-5-methyl-1H-indole-2-carboxylic acid CAS No. 1857357-32-4

4-bromo-5-methyl-1H-indole-2-carboxylic acid

Cat. No. B2492515
CAS RN: 1857357-32-4
M. Wt: 254.083
InChI Key: SELHPNHZNPHXNL-UHFFFAOYSA-N
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Description

4-bromo-5-methyl-1H-indole-2-carboxylic acid is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is a derivative of indole, a significant heterocyclic system in natural products and drugs .


Synthesis Analysis

The synthesis of indole derivatives has attracted the attention of the chemical community due to their importance in natural products and drugs . Indole derivatives can be prepared by the esterification of indole-5-carboxylic acid .


Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C9H6NO2Br . The 3D structure of this compound can be viewed using Java or Javascript .


Chemical Reactions Analysis

Indole-2-carboxylic acid derivatives have been found to inhibit the strand transfer of HIV-1 integrase . The indole core and C2 carboxyl group chelate the two Mg 2+ ions within the active site of integrase .

Scientific Research Applications

Brominated Tryptophan Derivatives in Sponge Chemical Investigation

Brominated Tryptophan Alkaloids Investigation in Sponges Chemical examination of Thorectandra sp. and Smenospongia sp. led to the identification of several brominated tryptophan derivatives. These compounds, including 6-bromo-1H-indole-3-carboxylic acid methyl ester, demonstrated varying degrees of inhibition against Staphylococcus epidermidis, indicating potential antimicrobial properties (Segraves & Crews, 2005).

Synthesis of Indole and Furan Derivatives

Indole Derivatives for Anti-inflammatory and Analgesic Applications Indole-2-carboxylic acid was used to synthesize a range of compounds which were then evaluated for their anti-inflammatory and analgesic activities. Some derivatives exhibited notable efficacy in these areas, suggesting potential pharmaceutical applications (Sondhi et al., 2007).

Novel Synthesis Techniques

Innovative Synthesis of Indole Derivatives A novel synthesis method involving Japp-Klingemann and Fischer indole cyclization reactions was developed for creating a series of (R)-2-{[5-bromo-1-(3-bromopropyl)-1H (substituted)-indol-3-yl]methyl}pyrrolidine-1-carboxylic acid derivatives. This represents an advancement in the synthesis techniques for bromo-indole derivatives (Mogulaiah et al., 2018).

Advancements in Synthesis Protocols

Regioselective Synthesis of Bromo-Indole Derivatives Research introduced a regioselective and highly efficient synthesis method for creating 6-bromo-5-methoxy-1H-indole-3-carboxylic acid and its derivatives. This strategy offers a selective approach to directing bromine substituents and has potential applications in synthesizing anti-inflammatory compounds like Herdmanine D (Sharma et al., 2020).

Future Directions

The future directions of research on 4-bromo-5-methyl-1H-indole-2-carboxylic acid and its derivatives could involve further exploration of their biological activities. For instance, their potential as inhibitors of MMP-13 for the treatment of arthritic diseases, as indoleamine 2,3-dioxygenase inhibitors, and as factor Xa inhibitors could be investigated . Additionally, their role in the synthesis of tubulin polymerization inhibitors and cancer cell growth inhibitors could be explored .

properties

IUPAC Name

4-bromo-5-methyl-1H-indole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO2/c1-5-2-3-7-6(9(5)11)4-8(12-7)10(13)14/h2-4,12H,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SELHPNHZNPHXNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)NC(=C2)C(=O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The compound was prepared via 3-bromo-2,4-dimethylnitrobenzene (m.p. 52° C) and 3-(2-bromo-3-methyl-6-nitrophenyl)pyruvic acid (m.p. 196° C).
Quantity
0 (± 1) mol
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Name
3-(2-bromo-3-methyl-6-nitrophenyl)pyruvic acid
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0 (± 1) mol
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Reaction Step One

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